molecular formula C8H7NO4S B14675561 1,2-Benzisothiazol-3(2H)-one, 2-methoxy-, 1,1-dioxide CAS No. 38570-95-5

1,2-Benzisothiazol-3(2H)-one, 2-methoxy-, 1,1-dioxide

Katalognummer: B14675561
CAS-Nummer: 38570-95-5
Molekulargewicht: 213.21 g/mol
InChI-Schlüssel: GAAODRILOUDQTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Benzisothiazol-3(2H)-one, 2-methoxy-, 1,1-dioxide is a chemical compound belonging to the benzisothiazolone family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable substance for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-methoxy-, 1,1-dioxide typically involves the reaction of 2-methoxybenzenesulfonamide with appropriate reagents under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 2-methoxy-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Benzisothiazol-3(2H)-one, 2-methoxy-, 1,1-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-methoxy-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,2-Benzisothiazol-3(2H)-one, 2-methoxy-, 1,1-dioxide include other benzisothiazolones and related derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural features, which may confer unique reactivity and applications compared to other similar compounds.

Eigenschaften

CAS-Nummer

38570-95-5

Molekularformel

C8H7NO4S

Molekulargewicht

213.21 g/mol

IUPAC-Name

2-methoxy-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H7NO4S/c1-13-9-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3

InChI-Schlüssel

GAAODRILOUDQTB-UHFFFAOYSA-N

Kanonische SMILES

CON1C(=O)C2=CC=CC=C2S1(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.